molecular formula C22H23N3O2S2 B2411333 N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide CAS No. 304685-80-1

N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide

Cat. No.: B2411333
CAS No.: 304685-80-1
M. Wt: 425.57
InChI Key: VTGZJKKRYSDNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H23N3O2S2 and its molecular weight is 425.57. The purity is usually 95%.
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Properties

IUPAC Name

N-benzyl-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c1-2-12-25-21(27)19-16-10-6-7-11-17(16)29-20(19)24-22(25)28-14-18(26)23-13-15-8-4-3-5-9-15/h2-5,8-9H,1,6-7,10-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGZJKKRYSDNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CC=C3)SC4=C2CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structure-activity relationships, and biological effects, particularly focusing on its pharmacological properties.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving various chemical precursors. The structural framework includes a thia-diazatricyclo structure, which contributes to its unique biological activity. The synthesis often involves reactions such as cyclization and functional group modifications to achieve the desired molecular architecture.

Key Structural Features

  • Thia-Diazatricyclo Core : This core structure is essential for the compound's interaction with biological targets.
  • Sulfanyl Group : The presence of the sulfanyl group may enhance the compound's reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, thioamide derivatives have shown promising results against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Activity

Research indicates that compounds featuring the tricyclic structure can inhibit cancer cell proliferation. For example, related compounds have demonstrated cytotoxic effects in various cancer cell lines, including breast and liver cancers. The mechanism of action often involves apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibition studies suggest that it may act on targets relevant to cancer metabolism and bacterial growth.

Case Study 1: Antimicrobial Activity

A study on thioamide derivatives revealed that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MIC) as low as 50 μg/mL against several bacterial strains, indicating strong antimicrobial potential .

Case Study 2: Anticancer Efficacy

In vitro assays demonstrated that related tricyclic compounds significantly reduced cell viability in MDA-MB-231 (breast) and SK-Hep-1 (liver) cell lines, with IC50 values ranging from 6 to 10 μM . These findings suggest a potential application in cancer therapeutics.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC of 50 μg/mL against various bacteria
AnticancerIC50 values of 6–10 μM in breast and liver cancers
Enzyme InhibitionPotential inhibition of metabolic enzymes

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